5-Acetyl-2-chloro-6-methylnicotinonitrile

Description

General Overview of Nicotinonitrile Scaffolds in Contemporary Chemical Research

Nicotinonitrile, or 3-cyanopyridine, serves as a fundamental building block in the synthesis of a wide array of heterocyclic compounds. ekb.egresearchgate.netbohrium.comekb.eg The presence of the cyano group and the nitrogen atom within the pyridine (B92270) ring imparts unique electronic properties and reactivity, making it a versatile scaffold in medicinal chemistry and materials science. ekb.egresearchgate.netbohrium.comekb.eg Researchers have extensively explored nicotinonitrile derivatives for their potential therapeutic applications, with some compounds emerging as successful drugs. ekb.egresearchgate.netbohrium.com The adaptability of the nicotinonitrile core allows for the introduction of various functional groups, leading to a vast chemical space for the discovery of new bioactive molecules. ekb.egresearchgate.netbohrium.comekb.eg

Historical Context and Evolution of Pyridine Derivatives in Organic Synthesis

The study of pyridine and its derivatives has a rich history dating back to the 19th century. Initially isolated from coal tar, the development of synthetic methods revolutionized the accessibility and application of these compounds. globalresearchonline.netmdma.ch Early synthetic approaches, such as the Hantzsch pyridine synthesis, laid the groundwork for the creation of a multitude of substituted pyridines. globalresearchonline.net Over the decades, the synthetic repertoire has expanded significantly, with the introduction of more sophisticated and efficient methodologies. globalresearchonline.netmdma.ch This evolution has been driven by the ever-increasing demand for novel pyridine-based compounds in various fields, including pharmaceuticals, agrochemicals, and catalysis. globalresearchonline.netmdma.chscribd.comresearchgate.net

Structural Elucidation and Molecular Architecture of 5-Acetyl-2-chloro-6-methylnicotinonitrile within the Nicotinonitrile Class

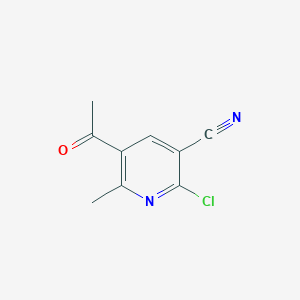

This compound is a specific derivative of the nicotinonitrile scaffold, characterized by the presence of an acetyl group at the 5-position, a chloro group at the 2-position, and a methyl group at the 6-position of the pyridine ring. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| CAS Number | 121348-15-0 |

| Molecular Formula | C₉H₇ClN₂O |

| Molecular Weight | 194.62 g/mol |

| Melting Point | 81-83 °C |

Current Research Landscape and Emerging Areas of Investigation for the Compound

The current research landscape for specifically "this compound" appears to be limited, with no extensive studies detailing its synthesis, reactivity, or biological applications found in the surveyed scientific literature. However, based on the known reactivity of related nicotinonitrile and pyridine derivatives, several potential areas of investigation can be proposed.

The presence of the chloro and acetyl groups suggests that this compound could serve as a versatile intermediate in organic synthesis. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups. The acetyl group can undergo a range of chemical transformations, such as oxidation, reduction, or condensation reactions, to create more complex molecular architectures.

Furthermore, given the broad spectrum of biological activities associated with the nicotinonitrile scaffold, "this compound" and its potential derivatives could be of interest for screening in various therapeutic areas. The specific substitution pattern may confer unique pharmacological properties. Future research could focus on the development of efficient synthetic routes to this compound, a thorough investigation of its chemical reactivity, and exploration of its potential as a lead compound in drug discovery programs.

Structure

3D Structure

Properties

IUPAC Name |

5-acetyl-2-chloro-6-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-5-8(6(2)13)3-7(4-11)9(10)12-5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRSEFHIDZKEAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)Cl)C#N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363076 | |

| Record name | 5-acetyl-2-chloro-6-methylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121348-15-0 | |

| Record name | 5-acetyl-2-chloro-6-methylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 5 Acetyl 2 Chloro 6 Methylnicotinonitrile

Nucleophilic Substitution Reactions at the C-2 Position

The chlorine atom at the C-2 position of the pyridine (B92270) ring in 5-Acetyl-2-chloro-6-methylnicotinonitrile is susceptible to nucleophilic substitution. This reactivity is enhanced by the electron-withdrawing nature of the pyridine ring nitrogen and the additional activating effects of the nitrile and acetyl groups. These groups help to stabilize the intermediate formed during the substitution process, known as a Meisenheimer complex. The general mechanism for these reactions is typically a nucleophilic aromatic substitution (SNAr). researchgate.net

Replacement of the Chloro Group with Oxygen, Sulfur, and Nitrogen Nucleophiles

The chloro group can be displaced by a variety of nucleophiles, leading to the formation of new derivatives with tailored properties.

Oxygen Nucleophiles: Reactions with oxygen-based nucleophiles, such as alkoxides, can introduce alkoxy groups at the C-2 position. For instance, treatment of 2-chloropyridines with sodium ethoxide in ethanol (B145695) can yield the corresponding 2-ethoxypyridine (B84967) derivatives. tandfonline.comtandfonline.com The reaction conditions, including temperature and the choice of solvent, can influence the reaction rate and yield.

Sulfur Nucleophiles: Sulfur nucleophiles, such as thiols and thiolates, are also effective in displacing the chloro group. chemrxiv.orgsmolecule.com The high nucleophilicity of sulfur compounds makes these reactions generally efficient. rsc.org For example, 2-chloropyridines react with arenethiolates to form 2-arylthiopyridines. rsc.org The presence of electron-withdrawing groups on the pyridine ring, analogous to the acetyl and nitrile groups in the title compound, is known to facilitate these substitutions. rsc.org

Nitrogen Nucleophiles: A wide range of nitrogen nucleophiles, including primary and secondary amines, can be used to synthesize 2-aminopyridine (B139424) derivatives. thieme-connect.comthieme-connect.comresearchgate.net These reactions are fundamental in the synthesis of various biologically active molecules. The reaction of 2-chloropyridines with amines can sometimes require elevated temperatures or the use of a flow reactor to achieve high yields, particularly with less activated substrates. thieme-connect.comthieme-connect.com

| Nucleophile Type | Example Nucleophile | Product Type |

| Oxygen | Alkoxides (e.g., NaOEt) | 2-Alkoxypyridines |

| Sulfur | Thiolates (e.g., ArSNa) | 2-Arylthiopyridines |

| Nitrogen | Amines (e.g., R₂NH) | 2-Aminopyridines |

Regioselectivity and Scope of C-2 Functionalization

The functionalization of the pyridine ring through nucleophilic substitution is highly regioselective, with the attack predominantly occurring at the C-2 and C-4 positions due to the electronic influence of the ring nitrogen. abertay.ac.uk In the case of 2-chloropyridines, the substitution is directed to the C-2 position. The scope of this functionalization is broad, allowing for the introduction of a diverse array of functional groups, which can then be used for further synthetic modifications. The efficiency of the substitution is influenced by the nature of the nucleophile and the electronic properties of the substituents on the pyridine ring.

Reactivity of the Nitrile Moiety

The nitrile group at the C-3 position is a versatile functional group that can undergo several types of transformations, including reduction and participation in cycloaddition and condensation reactions.

Reduction Pathways to Amine Derivatives

The nitrile group can be reduced to a primary amine (aminomethyl group). This transformation is a valuable synthetic tool for introducing a flexible side chain on the pyridine ring.

Catalytic Hydrogenation: A common method for nitrile reduction is catalytic hydrogenation. wikipedia.org This process typically involves the use of a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide, under a hydrogen atmosphere. bme.hu The reaction conditions, including pressure, temperature, solvent, and catalyst choice, can be optimized to achieve high selectivity for the primary amine and minimize the formation of secondary and tertiary amine byproducts. nih.govgoogle.com

Metal Hydride Reduction: Alternatively, nitriles can be reduced using metal hydride reagents like lithium aluminum hydride (LiAlH₄). chem-station.comlibretexts.org This method is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule. The reaction proceeds through the formation of an imine intermediate, which is further reduced to the amine. libretexts.org

| Reduction Method | Reagent(s) | Product |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Raney Ni, Pd/C) | Primary Amine |

| Metal Hydride Reduction | LiAlH₄ | Primary Amine |

Cycloaddition and Condensation Reactions Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, serving as a dipolarophile or as part of a larger conjugated system.

1,3-Dipolar Cycloadditions: Nitriles can react with 1,3-dipoles, such as azides or nitrile oxides, in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. chesci.comwikipedia.orgorganic-chemistry.org These reactions, often referred to as Huisgen cycloadditions, are a powerful tool for the synthesis of substituted triazoles and other heterocycles. organic-chemistry.org

Condensation Reactions: Intramolecular condensation reactions involving a nitrile group and a nearby active methylene (B1212753) group can lead to the formation of a new ring. The Thorpe-Ziegler reaction is a classic example of this, where a dinitrile undergoes base-catalyzed cyclization to form an enaminonitrile, which can then be hydrolyzed to a cyclic ketone. buchler-gmbh.comwikipedia.orglscollege.ac.innumberanalytics.comchem-station.com While this compound is not a dinitrile, this type of reactivity highlights the potential for the nitrile group to participate in cyclization reactions if a suitable reaction partner is introduced into the molecule.

Transformations of the Acetyl Group at C-5

The acetyl group at the C-5 position offers another site for chemical modification. The carbonyl group and the adjacent methyl group can both undergo a variety of reactions.

Willgerodt-Kindler Reaction: This reaction is a characteristic transformation of aryl alkyl ketones, including acetylpyridines. It involves heating the ketone with sulfur and a secondary amine, such as morpholine, to yield a thioamide. wikipedia.orgorganic-chemistry.org The thioamide can then be hydrolyzed to the corresponding amide or carboxylic acid, effectively migrating the carbonyl functionality to the terminal carbon of the alkyl chain and oxidizing it. wikipedia.orgorganic-chemistry.orgnih.govmsu.edu

Haloform Reaction: Methyl ketones, such as the acetyl group on the pyridine ring, can undergo the haloform reaction when treated with a halogen in the presence of a base. wikipedia.org This reaction converts the acetyl group into a carboxyl group and produces a haloform (chloroform, bromoform, or iodoform). wikipedia.org This transformation provides a route to the corresponding nicotinic acid derivative.

Knoevenagel Condensation: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in condensation reactions with aldehydes or ketones. The Knoevenagel condensation, for example, involves the reaction of an active hydrogen compound with a carbonyl group, followed by dehydration. youtube.comwikipedia.orgorganic-chemistry.org In the context of this compound, the acetyl group could react with an aldehyde in the presence of a weak base to form an α,β-unsaturated ketone. wikipedia.orgresearchgate.netrsc.org

| Reaction Name | Reagents | Product from Acetyl Group |

| Willgerodt-Kindler | S₈, Secondary Amine (e.g., Morpholine) | Thioamide/Amide/Carboxylic Acid |

| Haloform | Halogen (e.g., Br₂), Base (e.g., NaOH) | Carboxylic Acid |

| Knoevenagel Condensation | Aldehyde (R-CHO), Base | α,β-Unsaturated Ketone |

Derivatization via Carbonyl Reactivity (e.g., substitution reactions)

The acetyl group at the 5-position of the pyridine ring serves as a primary site for a variety of chemical modifications. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, while the adjacent methyl protons are acidic and can be removed by a base to form an enolate. This dual reactivity allows for numerous derivatization strategies.

One common transformation is the Knoevenagel condensation , where the acetyl group reacts with active methylene compounds in the presence of a weak base. youtube.comwikipedia.org For instance, condensation with malononitrile (B47326) or cyanoacetic acid derivatives can yield α,β-unsaturated products, which are valuable intermediates for further cyclization reactions. youtube.comwikipedia.org The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as a solvent and a carboxylic acid as the active methylene compound, often leads to decarboxylation following the condensation. organic-chemistry.org

Another significant reaction is the Willgerodt-Kindler reaction , which transforms aryl alkyl ketones into the corresponding amides or thioamides. wikipedia.orgorganic-chemistry.orgmsu.edu Treatment of this compound with sulfur and a secondary amine, such as morpholine, would be expected to yield a thioamide, which can then be hydrolyzed to the corresponding amide. organic-chemistry.org This reaction effectively relocates the carbonyl functionality to the terminal carbon of the alkyl chain and oxidizes it. wikipedia.org

Table 1: Representative Derivatization Reactions via Carbonyl Reactivity

| Reaction Name | Reagents and Conditions | Expected Product Structure |

| Knoevenagel Condensation | Malononitrile, weak base (e.g., piperidine) | α,β-unsaturated dinitrile |

| Willgerodt-Kindler Reaction | Sulfur, Morpholine, heat | Thioamide derivative |

Modifications and Functional Group Interconversions of the Acetyl Moiety

The acetyl group can undergo a range of functional group interconversions to introduce new functionalities into the molecule. Reduction of the carbonyl group can lead to either an alcohol or a complete reduction to an ethyl group, depending on the reducing agent and reaction conditions.

For example, reduction with sodium borohydride (B1222165) (NaBH4) would likely yield the corresponding secondary alcohol, 1-(2-chloro-6-methyl-5-cyanonictin-3-yl)ethanol. More vigorous reduction methods, such as the Clemmensen (using amalgamated zinc and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions, are known to reduce acetylpyridines to their corresponding ethylpyridines. cas.czacs.orgacs.org Specifically, reduction with zinc and formic acid has been shown to be effective for the conversion of acetylpyridines to ethylpyridines. cas.cz

Oxidation of the acetyl group can also be achieved to afford a carboxylic acid. However, the pyridine ring is generally deactivated towards oxidation. More specific reagents might be required to selectively oxidize the acetyl group without affecting the pyridine ring or other substituents.

Table 2: Representative Functional Group Interconversions of the Acetyl Moiety

| Reaction Type | Reagents and Conditions | Expected Product |

| Reduction to Alcohol | NaBH4, Methanol | 1-(2-chloro-6-methyl-5-cyanonictin-3-yl)ethanol |

| Reduction to Alkane | Zn(Hg), HCl (Clemmensen) or H2NNH2, KOH (Wolff-Kishner) | 2-chloro-5-ethyl-6-methylnicotinonitrile |

Pyridine Ring Functionalization and Derivatization

The pyridine core of this compound is substituted with both electron-donating (methyl) and electron-withdrawing (acetyl, chloro, nitrile) groups, which influences its reactivity in aromatic substitution reactions.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Core

The pyridine ring is inherently electron-deficient, making it generally resistant to electrophilic aromatic substitution (EAS). youtube.compearson.comvaia.com The presence of multiple electron-withdrawing groups further deactivates the ring towards electrophilic attack. pearson.com If an EAS reaction were to occur, it would be expected to take place at the position least deactivated by the substituents, which is typically the C-3 (meta) position relative to the nitrogen atom. quora.com However, forcing conditions would be required, and yields are often low. quora.com

Conversely, the electron-deficient nature of the pyridine ring, particularly with the presence of a chloro substituent at the 2-position, makes it susceptible to nucleophilic aromatic substitution (SNAr) . youtube.comresearchgate.net The chlorine atom at the C-2 position is activated for displacement by nucleophiles. Common nucleophiles such as amines, alkoxides, and thiolates can displace the chloride to introduce a variety of functional groups at this position. The reaction proceeds through a Meisenheimer-like intermediate.

Table 3: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagents and Conditions | Expected Product |

| Secondary Amine (e.g., Piperidine) | Piperidine (B6355638), heat | 5-Acetyl-6-methyl-2-(piperidin-1-yl)nicotinonitrile |

| Alkoxide (e.g., Sodium Methoxide) | NaOMe, Methanol, heat | 5-Acetyl-2-methoxy-6-methylnicotinonitrile |

| Thiolate (e.g., Sodium Thiophenoxide) | NaSPh, DMF, heat | 5-Acetyl-6-methyl-2-(phenylthio)nicotinonitrile |

Reactions Leading to Fused Heterocyclic Systems from this compound Precursors

The 2-chloro-3-cyanopyridine (B134404) moiety within this compound is a valuable precursor for the synthesis of various fused heterocyclic systems. These reactions often proceed via an initial nucleophilic substitution of the chloro group, followed by an intramolecular cyclization involving the nitrile group.

A well-established method is the Gewald reaction , which is used to synthesize 2-aminothiophenes. wikipedia.orgumich.eduorganic-chemistry.org While the classical Gewald reaction involves a ketone, an α-cyanoester, and elemental sulfur, a variation can be envisioned where this compound reacts with a sulfur nucleophile, followed by cyclization. A more direct route to fused thiophenes involves the reaction with α-mercapto ketones or esters. For instance, reaction with ethyl thioglycolate can lead to the formation of a thieno[2,3-b]pyridine (B153569) derivative. nih.govresearchgate.netmdpi.comresearchgate.net

Similarly, reaction with hydrazines can lead to the formation of pyrazolo[3,4-b]pyridines . researchgate.netmdpi.comnih.govnih.govresearchgate.net The hydrazine initially displaces the chloride at the C-2 position, and the subsequent intramolecular cyclization involves the attack of the second nitrogen of the hydrazine onto the carbon of the nitrile group.

Table 4: Representative Synthesis of Fused Heterocyclic Systems

| Fused System | Reagents and Conditions | Expected Product Structure |

| Thieno[2,3-b]pyridine | Ethyl thioglycolate, base (e.g., NaOEt) | 3-Amino-5-acetyl-6-methylthieno[2,3-b]pyridine-2-carboxylate |

| Pyrazolo[3,4-b]pyridine | Hydrazine hydrate (B1144303), ethanol, reflux | 3-Amino-5-acetyl-6-methyl-1H-pyrazolo[3,4-b]pyridine |

Oxidation and Reduction Pathways of the Nicotinonitrile Scaffold

The nicotinonitrile scaffold of this compound can undergo oxidation and reduction reactions, although the specific outcomes will depend on the reagents and conditions employed.

The nitrile group is generally resistant to mild oxidizing and reducing agents. However, it can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, or reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH4).

The pyridine ring itself can be oxidized at the nitrogen atom to form a pyridine N-oxide. This transformation can alter the reactivity of the ring, often facilitating both electrophilic and nucleophilic substitution reactions. quora.com

As previously mentioned in section 3.3.2, the acetyl group is susceptible to both oxidation and reduction. The selective transformation of one functional group in the presence of others is a key challenge in the chemistry of this molecule. For instance, the reduction of the acetyl group to an alcohol with NaBH4 is likely to occur without affecting the nitrile or the pyridine ring. Conversely, catalytic hydrogenation could potentially reduce the pyridine ring and/or the nitrile group, depending on the catalyst and conditions.

Table 5: Potential Oxidation and Reduction Pathways

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| N-Oxidation | m-CPBA or H2O2/AcOH | This compound N-oxide |

| Nitrile Hydrolysis | Concentrated HCl or NaOH, heat | 5-Acetyl-2-chloro-6-methylnicotinic acid |

| Nitrile Reduction | LiAlH4, THF | (5-Acetyl-2-chloro-6-methylpyridin-3-yl)methanamine |

Derivatization and Advanced Synthetic Applications of 5 Acetyl 2 Chloro 6 Methylnicotinonitrile

Synthesis of Novel Nicotinonitrile Derivatives

The presence of the electron-withdrawing nitrile and acetyl groups activates the pyridine (B92270) ring, making the 2-chloro substituent susceptible to nucleophilic substitution. This reactivity is a cornerstone for the derivatization of the parent molecule, allowing for the introduction of new functionalities and the construction of diverse molecular architectures.

The chloro group at the C-2 position of the pyridine ring is a key site for derivatization through nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of the chloride ion by a variety of nucleophiles, including those that introduce alkyl and heteroaryl moieties.

A common strategy involves the reaction with alkoxides to introduce alkoxy groups. For instance, in a reaction analogous to the displacement of a methylthio group, treating the substrate with sodium ethoxide in ethanol (B145695) would yield 5-acetyl-2-ethoxy-6-methylnicotinonitrile. This substitution replaces the halogen with an ether linkage, fundamentally altering the electronic properties and steric profile of the molecule. The general principle of this nucleophilic substitution is broadly applicable for introducing a range of alkyl and aryl ether linkages.

| Starting Material | Reagent | Product | Moiety Introduced |

| 5-Acetyl-2-chloro-6-methylnicotinonitrile | Sodium Ethoxide (NaOEt) | 5-Acetyl-2-ethoxy-6-methylnicotinonitrile | Alkoxy (Ethyl) |

| This compound | Sodium Methoxide (NaOMe) | 5-Acetyl-2-methoxy-6-methylnicotinonitrile | Alkoxy (Methyl) |

| This compound | Phenol / Base | 5-Acetyl-6-methyl-2-phenoxynicotinonitrile | Aryloxy (Phenyl) |

This table illustrates the expected products from nucleophilic substitution reactions based on established chemical principles.

The acetyl group on the this compound scaffold provides another handle for creating complex, polyfunctionally substituted pyridine systems. The methyl group of the acetyl moiety is sufficiently acidic to react with reagents like N,N-dimethylformamide dimethylacetal (DMF-DMA) to form enamines. scirp.org This transformation introduces a new reactive site into the molecule.

For example, the related compound 5-acetyl-6-methyl-2-(methylthio)nicotinonitrile reacts with DMF-DMA to yield 3-(dimethylamino)-1-(6-methyl-2-(methylthio)-3-cyanopyridin-5-yl)prop-2-en-1-one. scirp.org This enaminone derivative can then participate in further reactions, such as cyclocondensation with hydrazines to form pyrazole (B372694) rings, thus expanding the complexity of the pyridine system.

| Precursor Functional Group | Reagent | Resulting Functional Group | Potential Subsequent Reactions |

| Acetyl Group | N,N-Dimethylformamide dimethylacetal (DMF-DMA) | Enaminone | Cyclocondensation to form new heterocyclic rings (e.g., pyrazoles) |

| Chloro Group | Sodium Azide | Tetrazolopyridine | Annulation reactions |

| Acetyl Group | Lawesson's Reagent | Thioacetyl Group | Heterocyclic synthesis (e.g., thiophenes) |

Formation of Fused Heterocyclic Systems

Annulation, or ring-forming, reactions involving this compound are critical for constructing bicyclic and polycyclic heterocyclic systems. These reactions significantly increase the structural complexity and rigidity of the resulting molecules.

A well-established route for the synthesis of the thieno[2,3-b]pyridine (B153569) core involves the reaction of 2-chloronicotinonitriles with sulfur-containing nucleophiles, typically derivatives of mercaptoacetic acid. researchgate.net This process proceeds via a two-step, one-pot sequence.

First, the sulfur atom of a reagent like ethyl mercaptoacetate (B1236969) attacks the C-2 position of the pyridine ring, displacing the chloride. This SNAr reaction forms an intermediate S-alkylated pyridine. Second, in the presence of a base (e.g., sodium ethoxide), the methylene (B1212753) group adjacent to the ester becomes deprotonated. The resulting carbanion then attacks the electrophilic carbon of the nitrile group in an intramolecular fashion. This cyclization, known as the Thorpe-Ziegler reaction, forms the thiophene (B33073) ring fused to the pyridine core. researchgate.net

| Step | Reagents | Intermediate/Product | Reaction Type |

| 1. Substitution | This compound, Ethyl mercaptoacetate, Base (e.g., K2CO3) | 2-((5-Acetyl-3-cyano-6-methylpyridin-2-yl)thio)acetate intermediate | Nucleophilic Aromatic Substitution |

| 2. Cyclization | Base (e.g., NaOEt) | Ethyl 3-amino-5-acetyl-6-methylthieno[2,3-b]pyridine-2-carboxylate | Intramolecular Condensation (Thorpe-Ziegler) |

The construction of complex spiro[indole-3,4′-pyridine] scaffolds does not typically proceed from a pre-formed pyridine ring like this compound. Instead, the pyridine ring itself is constructed around the spiro center in a multi-component reaction. nih.gov

The common synthetic strategy involves a one-pot, four-component domino reaction. nih.gov The key reactants are an arylamine, an activated alkyne (like methyl propiolate), an isatin (B1672199) derivative, and a compound with an active methylene group (such as malononitrile). An in-situ generated β-enamino ester, formed from the arylamine and alkyne, acts as a key intermediate. This intermediate then participates in a cascade of reactions with the isatin and malononitrile (B47326), ultimately assembling the highly functionalized spiro[indoline-3,4′-pyridine] product. This approach builds the pyridine ring system during the course of the reaction rather than using a substituted pyridine as a starting material.

Beyond the synthesis of thienopyridines, derivatives of the title compound can be used to construct other fused polycyclic systems. For example, thieno[2,3-b]pyridine derivatives, synthesized as described in section 4.2.1, can be further elaborated. The 3-amino group of the newly formed thiophene ring can be a handle for additional annulations.

One such reaction involves the diazotization of the 3-amino group with nitrous acid, followed by intramolecular cyclization to form a tricyclic thieno[3,2-e] scirp.orgnih.govnih.govtriazolo[1,5-a]pyridine system. scirp.org Furthermore, the enaminone derivatives discussed in section 4.1.2 can be used to build fused pyrimidinone rings through condensation reactions with reagents like guanidine, leading to pyridothienopyrimidine structures. scirp.org These examples highlight the utility of the nicotinonitrile core in building a diverse range of complex heterocyclic compounds through sequential derivatization and annulation strategies.

Utilization of this compound as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of reactive sites on the pyridine ring of this compound allows for its participation in a variety of cyclization and condensation reactions. This has made it a valuable precursor in the synthesis of biologically relevant scaffolds, particularly fused pyridine derivatives such as thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines. These core structures are prevalent in many compounds with a wide range of pharmaceutical applications.

The synthesis of thieno[2,3-b]pyridines, for instance, can be achieved through the reaction of 2-chloronicotinonitriles with sulfur-containing reagents. A common approach involves the Gewald reaction, where the ketone (in this case, the acetyl group) or a derivative thereof, in the presence of elemental sulfur and a base, reacts with an active methylene compound to form a polysubstituted aminothiophene. While specific examples directly employing this compound are not extensively documented in readily available literature, the general synthetic strategy is well-established for analogous 2-chloronicotinonitriles.

Similarly, the construction of the pyrazolo[3,4-b]pyridine scaffold from this compound is a feasible and anticipated application. This typically involves a condensation reaction with hydrazine (B178648) or its derivatives. The hydrazine can displace the chloro group at the C2 position and subsequently cyclize with the cyano group at C3 to form the fused pyrazole ring. The remaining acetyl and methyl groups on the pyridine ring would then serve as functional handles for further derivatization of the resulting pyrazolopyridine system.

The following table outlines potential synthetic transformations of this compound into complex heterocyclic systems based on established synthetic methodologies for related compounds.

| Target Heterocyclic System | Potential Reagents and Conditions | Resulting Core Structure |

| Thieno[2,3-b]pyridine | Active methylene compound, elemental sulfur, base (Gewald reaction conditions) | 5-Acetyl-6-methylthieno[2,3-b]pyridine-3-carbonitrile derivative |

| Pyrazolo[3,4-b]pyridine | Hydrazine hydrate (B1144303) or substituted hydrazines, solvent (e.g., ethanol), heat | 5-Acetyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-amine |

| Pyrido[2,3-d]pyrimidine | Formamide or other one-carbon synthons, cyclization conditions | 6-Acetyl-7-methylpyrido[2,3-d]pyrimidin-4-amine |

These examples highlight the potential of this compound as a versatile synthon for generating molecular diversity in drug discovery and materials science.

Regioselectivity and Stereoselectivity in Derivatization Reactions of the Compound

The derivatization of this compound presents interesting questions of regioselectivity and stereoselectivity, which are crucial for the controlled synthesis of specific isomers of complex molecules.

Regioselectivity:

In reactions involving nucleophilic substitution at the pyridine ring, the primary site of attack is the C2 position, where the chloro group is located. This is due to the electron-withdrawing nature of the adjacent ring nitrogen and the cyano group at C3, which activate the C2 position towards nucleophilic attack.

However, the regioselectivity of cyclization reactions can be more complex. For instance, in the synthesis of pyrazolo[3,4-b]pyridines from unsymmetrical hydrazines, the possibility of forming two different regioisomers at the N1 position of the pyrazole ring exists. The outcome of such reactions would be influenced by the electronic and steric effects of the substituents on both the hydrazine and the pyridine ring of this compound. The electron-donating methyl group at C6 and the electron-withdrawing acetyl group at C5 could subtly influence the electronic distribution within the pyridine ring, thereby directing the cyclization in a particular manner. Detailed experimental studies would be required to definitively establish the regiochemical outcome of such reactions.

A hypothetical reaction with a substituted hydrazine is presented in the table below, illustrating the potential for isomeric products.

| Reagent | Potential Regioisomeric Products | Factors Influencing Regioselectivity |

| Methylhydrazine | 5-Acetyl-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine and 5-Acetyl-2,6-dimethyl-2H-pyrazolo[3,4-b]pyridine-3-amine | Electronic effects of the acetyl and methyl groups on the pyridine ring, steric hindrance, reaction conditions (solvent, temperature, catalyst). |

Stereoselectivity:

Stereoselectivity in the derivatization of this compound would primarily be a consideration in reactions involving the acetyl group. The carbonyl carbon of the acetyl group is prochiral and can be a target for nucleophilic addition, potentially leading to the formation of a chiral center.

For example, the reduction of the acetyl group to a secondary alcohol using a chiral reducing agent could proceed with high enantioselectivity. Similarly, the addition of a Grignard reagent or other organometallic nucleophiles to the acetyl carbonyl could generate a new stereocenter. The stereochemical outcome of such reactions would be dependent on the nature of the chiral catalyst or reagent employed and the steric environment around the acetyl group. However, specific studies detailing the stereoselective derivatization of the acetyl group in this compound are not widely reported.

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for mapping the atomic framework of a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR techniques, a definitive structural assignment for 5-Acetyl-2-chloro-6-methylnicotinonitrile can be achieved.

¹H NMR Analysis of Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound is anticipated to reveal distinct signals corresponding to the different proton environments within the molecule. The methyl group of the acetyl moiety (CH₃CO) would likely appear as a sharp singlet, typically in the downfield region around 2.5-2.7 ppm, due to the deshielding effect of the adjacent carbonyl group. The protons of the methyl group attached to the pyridine (B92270) ring (CH₃-Ar) are also expected to produce a singlet, resonating at a slightly different chemical shift, likely in the range of 2.4-2.6 ppm. The sole aromatic proton on the pyridine ring is expected to be observed as a singlet in the aromatic region, typically between 8.0 and 9.0 ppm, its exact position influenced by the surrounding electron-withdrawing groups (chloro, acetyl, and nitrile).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (Acetyl) | 2.5 - 2.7 | Singlet |

| CH₃ (Ring) | 2.4 - 2.6 | Singlet |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and molecular environments. Actual experimental values may vary.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. For this compound, distinct signals are expected for each of the nine carbon atoms. The carbonyl carbon of the acetyl group is characteristically found far downfield, likely in the 190-200 ppm range. The carbon of the nitrile group (-C≡N) would also have a characteristic chemical shift, typically between 115 and 125 ppm. The various sp²-hybridized carbons of the pyridine ring would appear in the aromatic region (approximately 120-160 ppm), with their precise shifts determined by the electronic effects of the substituents. The carbon atoms of the two methyl groups would be observed in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Acetyl) | 190 - 200 |

| C≡N (Nitrile) | 115 - 125 |

| Aromatic C | 120 - 160 |

| CH₃ (Acetyl) | 25 - 35 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and molecular environments. Actual experimental values may vary.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. However, as all expected proton signals in this compound are singlets, no cross-peaks would be anticipated in a COSY spectrum, confirming the absence of vicinal proton-proton coupling.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the proton signal of the acetyl methyl group to its corresponding carbon signal, and similarly for the ring-bound methyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A strong, sharp absorption band is expected in the region of 2220-2260 cm⁻¹, which is indicative of the nitrile (C≡N) stretching vibration. The carbonyl group (C=O) of the acetyl moiety will give rise to another strong absorption, typically in the range of 1680-1700 cm⁻¹. The presence of the pyridine ring would be confirmed by C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the methyl groups would be observed around 2850-3000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C≡N (Nitrile) | 2220 - 2260 | Strong, Sharp |

| C=O (Acetyl) | 1680 - 1700 | Strong |

| C=C, C=N (Aromatic Ring) | 1400 - 1600 | Medium to Strong |

Note: Predicted values are based on typical IR absorption frequencies for the respective functional groups.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a compound, further confirming its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion. For this compound (C₉H₇ClN₂O), the calculated monoisotopic mass is approximately 194.0247 g/mol . An HRMS measurement would be expected to yield a value very close to this, providing strong evidence for the elemental composition of the molecule. The presence of a chlorine atom would also be evident from the isotopic pattern of the molecular ion peak (M⁺) and its corresponding M+2 peak in an approximate 3:1 ratio.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Pathway Analysis

The scientific literature available in the public domain does not currently contain detailed studies on the Electrospray Ionization Mass Spectrometry (ESI-MS) ionization and fragmentation pathways of this compound. While commercial suppliers may possess proprietary LC-MS data, in-depth analyses of its ionization behavior, including the identification of the molecular ion and characteristic fragment ions, have not been published in peer-reviewed journals.

To perform a thorough analysis, experimental ESI-MS data would be required. Such an investigation would typically involve dissolving the compound in a suitable solvent and analyzing it in both positive and negative ion modes. The resulting mass spectrum would reveal the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming the molecular weight. Subsequent tandem mass spectrometry (MS/MS) experiments would be necessary to induce fragmentation and elucidate the principal fragmentation pathways, providing insights into the compound's structural stability and the connectivity of its functional groups. Without access to this experimental data, a detailed discussion and data table on the ionization pathway cannot be provided.

X-ray Crystallography for Definitive Solid-State Structure Determination

A search of publicly accessible crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited crystal structure for this compound or its direct derivatives. Consequently, a definitive determination of its solid-state structure, including bond lengths, bond angles, torsion angles, and crystal packing, is not possible at this time.

For such an analysis to be conducted, single crystals of the compound suitable for X-ray diffraction would need to be grown. The subsequent crystallographic experiment would provide precise atomic coordinates, allowing for the unambiguous determination of the three-dimensional molecular structure. This would confirm the planar or non-planar nature of the pyridine ring, the orientation of the acetyl and nitrile substituents, and would detail any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. In the absence of such a study, no crystallographic data table can be generated.

Computational Chemistry and Theoretical Investigations of 5 Acetyl 2 Chloro 6 Methylnicotinonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods, rooted in the principles of quantum mechanics, allow for the detailed exploration of a molecule's properties.

Density Functional Theory (DFT) for Electronic Structure, Frontier Molecular Orbitals, and Reactive Sites

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a molecule's geometry, energy, and other electronic properties. For 5-Acetyl-2-chloro-6-methylnicotinonitrile, DFT calculations would reveal the distribution of electrons within the molecule, highlighting regions of high and low electron density.

A key aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining a molecule's chemical reactivity.

HOMO: The HOMO represents the orbital from which an electron is most likely to be donated. In this compound, the HOMO would likely be localized on the electron-rich pyridine (B92270) ring and the acetyl group, indicating these as potential sites for electrophilic attack.

LUMO: The LUMO is the orbital that is most likely to accept an electron. For this compound, the LUMO is expected to be distributed over the electron-deficient regions, such as the carbon atom attached to the chlorine and the nitrile group, suggesting these are favorable sites for nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap implies the molecule is more prone to chemical reactions.

Reactive sites can be further elucidated by mapping the electrostatic potential onto the molecule's surface. This map would visually represent the charge distribution, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack).

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Quantum chemical calculations are also invaluable for predicting spectroscopic data, which can aid in the identification and characterization of a compound.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on the calculated magnetic shielding of each nucleus, which is influenced by its local electronic environment. By comparing the predicted spectrum with experimental data, one can confirm the molecular structure. Discrepancies between calculated and experimental shifts can also provide insights into solvent effects or conformational dynamics not captured by the gas-phase calculations.

IR Vibrational Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies, which correspond to the stretching, bending, and torsional motions of the atoms. The predicted IR spectrum can be used to assign the absorption bands observed in an experimental spectrum to specific functional groups. For this compound, key vibrational modes would include the C=O stretch of the acetyl group, the C≡N stretch of the nitrile group, C-Cl stretching, and various vibrations associated with the pyridine ring and methyl group.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and interactions.

Ligand-Protein Interaction Modeling with Potential Biological Targets

Given that many pyridine derivatives exhibit biological activity, molecular docking simulations can be employed to investigate the potential interactions of this compound with biological targets such as enzymes or receptors. Docking algorithms predict the preferred orientation of the molecule (the ligand) when bound to the active site of a protein. These predictions are scored based on the calculated binding affinity, which provides an estimate of the strength of the interaction.

Key interactions that would be analyzed include:

Hydrogen bonding: The nitrogen atom of the nitrile group and the oxygen atom of the acetyl group could act as hydrogen bond acceptors.

Hydrophobic interactions: The methyl group and the aromatic pyridine ring can engage in hydrophobic interactions with nonpolar residues in the protein's active site.

Halogen bonding: The chlorine atom could potentially form halogen bonds with electron-donating atoms in the protein.

By screening a library of potential protein targets, molecular docking can help to identify which biological pathways the compound might modulate, thereby guiding experimental testing for drug discovery.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives of the Compound

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in medicinal chemistry for understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, a QSAR model could be developed to predict their activity based on various molecular descriptors.

The process involves:

Synthesizing a series of derivatives: This would involve modifying different parts of the parent molecule, for example, by substituting the chloro group, altering the acetyl group, or adding substituents to the pyridine ring.

Measuring the biological activity: The activity of each derivative against a specific biological target would be experimentally determined.

Calculating molecular descriptors: A wide range of descriptors would be calculated for each molecule, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties.

Developing a mathematical model: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that correlates the descriptors with the observed biological activity.

Mechanistic Studies through Computational Approaches to Elucidate Reaction Pathways

Computational chemistry serves as a powerful tool for investigating the intricate details of reaction mechanisms involving this compound. Through the application of theoretical models and calculations, researchers can elucidate the step-by-step pathways of its reactions, characterize transient intermediates, and determine the energetic factors that govern reaction outcomes. The primary reaction pathway anticipated for this compound, given its structure, is the Nucleophilic Aromatic Substitution (SNAr).

The pyridine ring in this compound is rendered electron-deficient by the presence of the nitrogen atom and further activated towards nucleophilic attack by the two electron-withdrawing groups: the acetyl group at the 5-position and the nitrile group at the 3-position. These groups help to stabilize the negative charge that develops in the aromatic ring during the reaction. The chlorine atom at the 2-position is the leaving group in this process.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. frontiersin.orgnih.gov Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of this reaction. researchgate.net

The first step involves the attack of a nucleophile (Nu-) on the carbon atom bonded to the chlorine atom. This leads to the formation of a high-energy, non-aromatic intermediate known as a Meisenheimer complex. frontiersin.orgresearchgate.net This intermediate is stabilized by the delocalization of the negative charge across the electron-withdrawing substituents.

The second step is the elimination of the chloride ion from the Meisenheimer complex, which restores the aromaticity of the ring and yields the final substituted product. Computational models can calculate the activation energies for both the formation of the Meisenheimer complex and its subsequent decomposition to products. Typically, the formation of the Meisenheimer complex is the rate-determining step of the reaction. researchgate.net

Theoretical calculations can provide detailed insights into the geometry and electronic structure of the reactants, transition states, and intermediates along the reaction coordinate. For instance, analysis of the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most likely site for nucleophilic attack. wuxiapptec.comwuxibiology.com Furthermore, Molecular Electrostatic Potential (ESP) maps can visualize the electron-rich and electron-poor regions of the molecule, further confirming the electrophilic nature of the carbon atom attached to the chlorine. chemrxiv.org

While the stepwise mechanism is common, some SNAr reactions may proceed through a concerted mechanism where the bond to the nucleophile is formed simultaneously with the breaking of the bond to the leaving group. nih.gov Computational studies are crucial in distinguishing between these pathways by searching for a stable intermediate on the potential energy surface. The absence of a distinct energy minimum corresponding to the Meisenheimer complex would suggest a concerted pathway.

Below is a hypothetical data table, derived from the type of information a DFT study on the SNAr reaction of this compound with a generic nucleophile would provide.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State 1 (TS1) | Formation of the Meisenheimer complex | +15.2 |

| Meisenheimer Complex | Intermediate adduct | -8.5 |

| Transition State 2 (TS2) | Elimination of the chloride ion | +5.7 |

| Products | Substituted product + Chloride ion | -20.1 |

The influence of the substituents on the reaction rate can also be quantified through computational analysis. The electron-withdrawing nature of the acetyl and nitrile groups is expected to lower the activation energy of the first transition state (TS1), thereby accelerating the reaction. ufg.brmdpi.com

Another area of investigation using computational approaches is the regioselectivity of reactions. While the 2-position is the most likely site for nucleophilic substitution due to the presence of the chlorine leaving group, other positions could potentially react under certain conditions. Computational modeling can compare the activation barriers for nucleophilic attack at different positions on the pyridine ring, providing a theoretical prediction of the reaction's regioselectivity. wuxiapptec.com

| Descriptor | Calculated Value | Implication |

|---|---|---|

| LUMO Energy | -2.5 eV | Indicates susceptibility to nucleophilic attack |

| ESP at C2-carbon | +0.45 au | Highlights the electrophilic nature of the reaction center |

| Mulliken Charge on C2-carbon | +0.38 e | Quantifies the positive charge, favoring nucleophilic attack |

Biological Activity and Mechanistic Insights of 5 Acetyl 2 Chloro 6 Methylnicotinonitrile Derivatives in Vitro Focus

Anticancer Activity (In Vitro Studies)Information regarding the in vitro anticancer activity of 5-Acetyl-2-chloro-6-methylnicotinonitrile is not present in the scientific literature.

Proposed Mechanisms of Action at the Cellular Level (e.g., inhibition of cell proliferation)As there are no studies on its anticancer activity, no mechanisms of action at the cellular level have been proposed for this compound.

No Publicly Available Data on the In Vitro Antibacterial Activity of this compound Derivatives

The requested article, which was to be structured around the biological activity and mechanistic insights of this compound derivatives with a focus on their in vitro antibacterial effects, cannot be generated due to the absence of foundational research data in the public domain.

The intended sections and subsections of the article were to include:

Structure-Activity Relationship (SAR) Studies of this compound Derivatives:The analysis of SAR is crucial for understanding how the chemical structure of a molecule influences its biological activity. This requires a series of related compounds with systematic structural modifications and their corresponding biological data.

Identification of Key Pharmacophores for Bioactivity:A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Identifying the key pharmacophores of this compound derivatives for antibacterial activity would necessitate data from multiple active analogues.

While research exists on the antibacterial properties of other nicotinonitrile derivatives and various heterocyclic compounds, the explicit focus on "this compound" as requested by the prompt means that extrapolating from these unrelated compounds would be scientifically inaccurate and speculative.

Therefore, until research specifically investigating the antibacterial potential of this compound and its derivatives is conducted and published, a detailed and scientifically accurate article on this subject cannot be written.

Applications in Contemporary Organic and Medicinal Chemistry

Role of 5-Acetyl-2-chloro-6-methylnicotinonitrile and its Derivatives as Precursors in Drug Discovery and Development

In the realm of medicinal chemistry, the development of novel heterocyclic compounds is a cornerstone of drug discovery. This compound serves as an important starting material for the synthesis of fused heterocyclic systems, which are prevalent scaffolds in many biologically active molecules. The reactivity of the 2-chloro substituent allows for the strategic introduction of various nucleophiles, leading to the construction of diverse molecular architectures.

One of the key applications of 2-chloronicotinonitrile derivatives is in the synthesis of pyrazolo[3,4-b]pyridine scaffolds. These bicyclic systems are known to exhibit a wide range of pharmacological activities, including acting as kinase inhibitors, which are crucial in cancer therapy. The general synthetic strategy involves the reaction of the 2-chloronicotinonitrile core with hydrazine (B178648) or its derivatives. The initial nucleophilic displacement of the chloride by the hydrazine is followed by a cyclocondensation reaction, where the acetyl group can participate in ring closure, to form the fused pyrazole (B372694) ring. This synthetic route provides a direct and efficient method for accessing a library of substituted pyrazolo[3,4-b]pyridines, which can then be screened for various biological activities.

The potential of this scaffold is highlighted by the diverse biological activities exhibited by its derivatives, as shown in the table below.

| Derivative Class | Potential Biological Activity |

| Pyrazolo[3,4-b]pyridines | Kinase inhibition, anticancer, anti-inflammatory |

| Thieno[2,3-b]pyridines | Antiviral, antimicrobial, anticancer |

| Fused Pyrimidines | CNS activity, antiviral |

Contribution to the Synthesis of Agrochemicals and Related Biologically Active Compounds

The principles that make this compound a valuable precursor in medicinal chemistry also apply to the agrochemical sector. The synthesis of novel herbicides, insecticides, and fungicides often relies on the creation of unique heterocyclic structures that can interact with biological targets in pests and weeds.

A significant application of related 2-chloronicotinonitrile precursors is in the synthesis of thieno[2,3-b]pyridines. This class of compounds has been investigated for various biological activities, including those relevant to agriculture. The synthesis typically proceeds via the reaction of the 2-chloronicotinonitrile with a sulfur-containing nucleophile, such as a mercaptoacetate (B1236969) derivative. This is often followed by an intramolecular cyclization, known as the Gewald reaction or a similar cyclocondensation, to form the fused thiophene (B33073) ring. The substituents on the starting nicotinonitrile, including the acetyl and methyl groups, can influence the reactivity and the properties of the final thieno[2,3-b]pyridine (B153569) products.

The versatility of the 2-chloronicotinonitrile scaffold allows for the generation of a wide range of derivatives with potential agrochemical applications.

| Agrochemical Class | Target Application |

| Substituted Pyridines | Herbicides, Insecticides |

| Fused Thiophenes | Fungicides, Nematicides |

| Pyrazole Derivatives | Insecticides, Herbicides |

Potential in Material Science and Novel Chemical Processes (as a synthetic building block)

Beyond its applications in life sciences, this compound is a valuable building block in material science and for the development of novel chemical processes. The functional groups on the molecule allow for a variety of chemical transformations, making it a useful intermediate in multi-step syntheses.

The electron-deficient nature of the pyridine (B92270) ring, enhanced by the cyano group, makes this compound a candidate for use in the synthesis of organic electronic materials, such as dyes and organic semiconductors. The ability to modify the structure through nucleophilic substitution of the chloro group allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules. For instance, reaction with different aromatic or heterocyclic amines can lead to the creation of extended π-conjugated systems with interesting optical and electronic properties.

As a synthetic building block, its utility lies in its predictable reactivity. The chloro group can be replaced, the acetyl group can be modified or used as a handle for further reactions, and the cyano group can be hydrolyzed or reduced. This multi-functional nature allows chemists to use this compound as a platform to construct complex molecular architectures through sequential and controlled chemical reactions.

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Methodologies for the Nicotinonitrile Core

The development of environmentally benign and efficient synthetic routes to the nicotinonitrile core is a paramount objective for future research. Traditional methods often rely on harsh reaction conditions and hazardous reagents. Modern approaches are increasingly focused on the principles of green chemistry.

One promising trend is the expanded use of multi-component reactions (MCRs) . These one-pot syntheses allow for the construction of complex nicotinonitrile derivatives from simple starting materials in a single step, minimizing waste and improving atom economy. nih.govresearchgate.net Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net

Furthermore, the application of photocatalysis is a rapidly growing area in the synthesis of pyridine (B92270) derivatives. acs.orgchemeurope.com Visible-light-mediated reactions offer a sustainable alternative to traditional methods that may require stoichiometric amounts of harsh oxidants or reductants. chemeurope.com The development of novel photocatalysts could enable new, previously inaccessible transformations for the construction of the nicotinonitrile ring.

Flow chemistry represents another frontier in the sustainable synthesis of nitrogen heterocycles. frontiersin.orgsci-hub.seuc.pt Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, enhanced safety, and easier scalability. frontiersin.orgsci-hub.se The integration of in-line purification techniques within flow systems can further streamline the manufacturing process of nicotinonitrile-based compounds. uc.pt The use of novel and reusable catalysts, such as nanomagnetic metal-organic frameworks, is also being explored to facilitate greener synthetic pathways. nih.gov

| Synthetic Methodology | Key Advantages |

| Multi-component Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. nih.govresearchgate.net |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions. nih.govresearchgate.net |

| Photocatalysis | Use of visible light as a renewable energy source, mild reaction conditions. acs.orgchemeurope.com |

| Flow Chemistry | Precise reaction control, enhanced safety, scalability, potential for automation. frontiersin.orgsci-hub.seuc.pt |

| Green Catalysts | Reusability, reduced environmental impact. researchgate.netnih.gov |

Development of Advanced Derivatization Strategies for Enhanced Bioactivity

To unlock the full therapeutic potential of the nicotinonitrile scaffold, the development of sophisticated derivatization strategies is crucial. These methods aim to fine-tune the molecule's properties to enhance its biological activity, selectivity, and pharmacokinetic profile.

Late-stage functionalization (LSF) is a particularly powerful strategy that allows for the modification of complex molecules, such as drug candidates, in the final steps of a synthetic sequence. berkeley.educancer.govresearchgate.net This approach enables the rapid generation of a library of analogs from a common advanced intermediate, facilitating the exploration of structure-activity relationships (SAR). For pyridine-containing molecules, LSF can be challenging due to the electronic nature of the ring, but new methods are being developed to achieve greater selectivity. cancer.govresearchgate.net

Bioisosteric replacement is another key tactic in modern drug design. rsc.orgnih.govestranky.skdomainex.co.uk This involves substituting a functional group with another that has similar physical or chemical properties, with the goal of improving the molecule's biological properties. For instance, replacing a pyridine ring with a benzonitrile (B105546) has been a successful strategy in medicinal chemistry. researchgate.net The exploration of novel bioisosteres for different substituents on the 5-acetyl-2-chloro-6-methylnicotinonitrile core could lead to derivatives with improved potency, reduced off-target effects, or better metabolic stability. nih.govestranky.sk

Click chemistry , particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and versatile method for the derivatization of nicotinonitrile-based compounds. researchgate.netnih.govnih.gov This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for creating diverse libraries of compounds for biological screening. nih.gov

Deeper Mechanistic Understanding of Chemical Transformations and Reactivity

A more profound understanding of the reaction mechanisms underlying the synthesis and functionalization of nicotinonitriles is essential for the rational design of improved synthetic methods and novel derivatives. While many synthetic procedures are well-established, the intricate details of the reaction pathways are not always fully elucidated.

For example, the Gewald reaction , a multi-component reaction used to synthesize 2-aminothiophenes, which can be precursors to other heterocyclic systems, involves a complex reaction cascade. wikipedia.orgmdpi.comresearchgate.netscispace.comumich.edu Further mechanistic studies, potentially employing computational methods, could provide valuable insights into the roles of the catalyst and the sequence of bond-forming events. researchgate.net

The study of photochemical functionalization of pyridines via radical intermediates is another area ripe for mechanistic investigation. researchgate.netacs.orgrecercat.cat Understanding the factors that control the regioselectivity of these reactions is crucial for their application in the synthesis of well-defined nicotinonitrile derivatives. researchgate.netacs.org Computational tools, such as Density Functional Theory (DFT), can be employed to model transition states and reaction intermediates, thereby providing a deeper understanding of the reaction energetics and pathways.

Advanced In Vitro Biological Screening and Target Deconvolution of Novel Derivatives

The discovery of novel bioactive nicotinonitrile derivatives relies on robust and efficient biological screening platforms. High-throughput screening (HTS) allows for the rapid evaluation of large compound libraries against a variety of biological targets. As new derivatives of this compound are synthesized, they will be subjected to a battery of in vitro assays to assess their potential as therapeutic agents, for example, as anticancer or antimicrobial agents. nih.govresearchgate.net

A significant challenge that arises from phenotype-based screening, where a compound's effect on a cell or organism is observed without prior knowledge of its molecular target, is target deconvolution . Identifying the specific protein or pathway that a bioactive compound interacts with is a critical step in drug development. Future research will increasingly focus on integrating advanced techniques for target identification. These methods include affinity chromatography, chemical proteomics, and computational approaches.

| Target Deconvolution Technique | Principle |

| Affinity Chromatography | A derivative of the bioactive compound is immobilized on a solid support to "fish" for its binding partners in a cell lysate. |

| Chemical Proteomics | Utilizes chemical probes to identify protein targets based on changes in their expression, stability, or post-translational modifications upon compound treatment. |

| Computational Approaches | Employs algorithms to predict potential targets based on the compound's structure, similarity to known ligands, or by docking it into the structures of known proteins. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The use of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and development of novel nicotinonitrile derivatives. These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns that are not readily apparent to human researchers.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new nicotinonitrile analogs based on their physicochemical properties. ekb.eg These models can help prioritize which compounds to synthesize, thereby saving time and resources.

AI and ML algorithms can also be used for de novo drug design , where the computer generates entirely new molecular structures that are predicted to be active against a specific biological target. Furthermore, computational models are becoming increasingly important for the in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. mdpi.comresearchgate.netcambridge.orgmdpi.com By predicting these properties early in the drug discovery process, researchers can focus on developing compounds with a higher likelihood of success in clinical trials. cambridge.orgmdpi.com

The integration of these computational approaches will undoubtedly accelerate the discovery and optimization of new nicotinonitrile-based compounds with desired biological activities.

Q & A

Basic Research Questions

Q. What safety protocols and personal protective equipment (PPE) are recommended for handling 5-Acetyl-2-chloro-6-methylnicotinonitrile in laboratory settings?

- Methodological Answer :

- PPE Selection : Use nitrile gloves, face shields, and safety glasses compliant with NIOSH (US) or EN 166 (EU) standards. For respiratory protection, employ P95/P1 filters for low exposure or OV/AG/P99 cartridges for higher concentrations .

- Engineering Controls : Work in a fume hood to minimize inhalation risks. Avoid drainage contamination by using spill trays .

- Hygiene Practices : Wash hands before breaks and after handling; dispose of contaminated gloves as hazardous waste .

Q. How can synthetic routes for analogous nicotinonitrile derivatives be adapted to synthesize this compound?

- Methodological Answer :

- Route Adaptation : Start with chlorination of methyl groups or acetylation of precursor nitriles. For example, modify procedures from Mahajan et al. (2012), where 2-amino-6-substituted nicotinonitriles were synthesized via nucleophilic substitution. Optimize reaction conditions (e.g., solvent: DMF, catalyst: K₂CO₃) and monitor progress via TLC .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. What standard techniques are used to characterize the physical and chemical properties of this compound?

- Methodological Answer :

- Melting Point : Determine via differential scanning calorimetry (DSC) with a heating rate of 5°C/min under nitrogen to avoid decomposition .

- Spectroscopy : Acquire ¹H/¹³C NMR in deuterated DMSO to resolve aromatic protons; IR spectroscopy for nitrile (C≡N) stretch (~2200 cm⁻¹) and acetyl (C=O) peaks (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic and thermodynamic properties of this compound?

- Methodological Answer :

- Functional Selection : Use hybrid functionals like B3LYP (incorporating exact exchange) for accurate thermochemical data. Basis sets such as 6-31G(d,p) balance computational cost and accuracy .

- Validation : Compare calculated HOMO-LUMO gaps or dipole moments with experimental UV-Vis or dielectric constant measurements .

Q. What strategies resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) during synthesis?

- Methodological Answer :

- Cross-Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase). For ambiguous NMR signals, use 2D techniques (COSY, HSQC) to assign coupling .

- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping proton environments .

Q. How can researchers assess the environmental persistence and toxicity of this compound?

- Methodological Answer :

- Aquatic Toxicity : Perform Daphnia magna acute toxicity assays (OECD 202) with LC₅₀ calculations.

- Degradation Studies : Use HPLC-MS to track hydrolysis rates under varying pH (e.g., pH 4–10) and UV light exposure .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer :

- Antimicrobial Testing : Follow CLSI guidelines for broth microdilution (MIC determination) against S. aureus and E. coli. Include positive controls like ciprofloxacin .

- Cytotoxicity : Use MTT assays on HEK-293 cells, normalizing to untreated controls and EC₅₀ values .

Data Contradiction and Optimization

Q. How should conflicting thermochemical data (e.g., enthalpy of formation) from computational and experimental studies be reconciled?

- Methodological Answer :

- Error Analysis : Compare DFT results (B3LYP vs. M06-2X functionals) to identify systematic biases. Validate with high-level methods like CCSD(T) if feasible .

- Experimental Replication : Repeat calorimetry under inert atmospheres to avoid oxidation artifacts .

Q. What reaction parameters optimize the yield of this compound in large-scale syntheses?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility vs. THF for kinetic control.

- Catalyst Optimization : Evaluate Pd(OAc)₂ vs. CuI in Ullmann-type couplings; monitor via in-situ IR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.